molecular formula C23H18N4O4 B3618008 N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B3618008
M. Wt: 414.4 g/mol
InChI Key: FZWRBCGSPIEGCF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPN is a pyrazole-based compound that has been synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its biological activity by binding to specific targets, including enzymes and proteins, and modulating their activity. The mechanism of action of this compound varies depending on the target. For example, this compound inhibits COX-2 by blocking the active site of the enzyme and preventing the conversion of arachidonic acid to prostaglandins. This compound inhibits PDE4 by binding to the catalytic site of the enzyme and preventing the hydrolysis of cyclic adenosine monophosphate (cAMP). This compound inhibits PKC by binding to the regulatory domain of the protein and preventing its activation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target and the concentration used. Inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of PDE4 by this compound leads to an increase in cAMP levels, which is involved in various cellular processes, including inflammation, immune response, and smooth muscle relaxation. Inhibition of PKC by this compound leads to a reduction in the activity of the protein, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its high potency, selectivity, and stability. This compound has been shown to be effective in various in vitro and in vivo models, making it a valuable tool for studying various biological processes. However, this compound also has some limitations, including its high cost, low solubility, and potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide research, including the development of new analogs with improved potency and selectivity, the identification of new targets and pathways, and the evaluation of this compound in preclinical and clinical studies. This compound has the potential to be developed into new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound also has the potential to be used as a building block for the synthesis of new materials with unique properties. Further research is needed to fully explore the potential applications of this compound.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been found to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and protein kinase C (PKC). In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

N-(2-methoxyphenyl)-3-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-31-21-10-6-5-9-20(21)24-23(28)19-15-26(17-7-3-2-4-8-17)25-22(19)16-11-13-18(14-12-16)27(29)30/h2-15H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWRBCGSPIEGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.